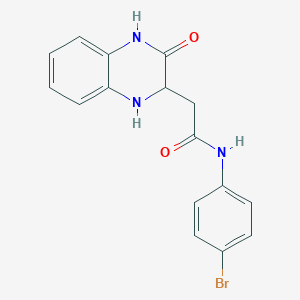
N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
カタログ番号:
B406472
CAS番号:
306969-40-4
分子量:
360.2g/mol
InChIキー:
BYQNXRCCTGRKKZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticonvulsant Activity
- Design and Synthesis as Anticonvulsants: A series of derivatives, including N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, were designed and synthesized for evaluation as anticonvulsant agents. Compounds in this series demonstrated significant anticonvulsant activities in experimental models (Ibrahim et al., 2013).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Applications: Some derivatives have been evaluated for their analgesic and anti-inflammatory activities. The bromophenyl azo derivative exhibited significant activity, comparable to standard drugs like pentazocine and aspirin (Gopa et al., 2001).
Antibacterial and Antifungal Agents
- Synthesis for Antibacterial and Antifungal Activities: A group of compounds belonging to the this compound series were synthesized and showed potent antibacterial and antifungal activities. These activities were demonstrated against a range of bacterial and fungal strains (Kumar et al., 2013).
Antiproliferative Activities
- Evaluation in Cancer Cell Lines: Certain derivatives, including the N-(4-bromophenyl) variant, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Notably, one compound showed significant activity against nasopharyngeal carcinoma cell lines (I‐Li Chen et al., 2013).
Free Radical Scavenging Activity
- Antioxidant Mechanisms: A derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, has been reported to exhibit significant free radical scavenging activity. This study included in vitro methods and quantum chemistry calculations to understand its antioxidant mechanisms (Boudebbous et al., 2021).
特性
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQNXRCCTGRKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-phenyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-...
Cat. No.: B406391
CAS No.:
5-{2-nitrophenyl}-3,4,5,6-tetrahydrobenzo[a]phenanthrid...
Cat. No.: B406392
CAS No.: 300839-46-7
N-[4-(acetylamino)-8-fluoranthenyl]acetamide
Cat. No.: B406393
CAS No.:
2-[(2,4,6-trichlorophenyl)amino]-3a,4,7,7a-tetrahydro-1...
Cat. No.: B406396
CAS No.:
![5-phenyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406391.png)
![5-{2-nitrophenyl}-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406392.png)
![N-[4-(acetylamino)-8-fluoranthenyl]acetamide](/img/structure/B406393.png)
![2-[(2,4,6-trichlorophenyl)amino]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B406396.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406397.png)
![methyl 2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406401.png)
![ethyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406402.png)
![Ethyl (2E)-7-methyl-2-(1-naphthylmethylene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B406404.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406406.png)
![methyl 2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406407.png)
![methyl 7-methyl-2-(1-naphthylmethylene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406408.png)
![ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406409.png)
![Ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406410.png)
![4-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406412.png)
